4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
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Overview
Description
4-Methoxy-N-((7-methyimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a complex organic compound characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine moiety and a methoxybenzamide group
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of similar imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may influence cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on the potential targets and modes of action, it can be inferred that this compound may have effects such as cell cycle arrest (via cdk inhibition), altered neuronal excitability (via calcium channel blocking), and modified neurotransmission (via gaba a receptor modulation) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of 2-aminopyridines with α-bromoketones under specific conditions, such as solvent-free and catalyst-free environments, often employing microwave irradiation to enhance reaction efficiency.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Large-scale reactions are typically conducted in controlled environments to ensure consistency and quality. Advanced techniques such as continuous flow chemistry may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and various halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Biologically, 4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has shown potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound is being explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In industry, the compound's unique properties can be harnessed for the creation of advanced materials and chemical products. Its stability and reactivity make it valuable in various industrial applications.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Benzamides: Compounds with similar benzamide structures but varying substituents on the benzene ring.
Uniqueness: 4-Methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide stands out due to its specific combination of the imidazo[1,2-a]pyridine and methoxybenzamide groups, which confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)10-18-17(21)13-3-5-15(22-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFMTOBRIJHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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